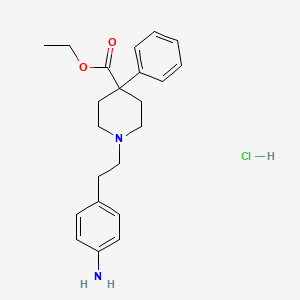

Anileridine hydrochloride

Description

Anileridine Hydrochloride is the hydrochloride salt form of anileridine, an opioid receptor agonist belonging to the piperidine class with analgesic activity. By binding to and activating opioid receptors in the central nervous sytem (CNS), anileridine mimics the endogenous opioids resulting in a decrease of nociceptve neurotransmitters and eventually an analgesic effect.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

53421-22-0 |

|---|---|

Molecular Formula |

C22H30Cl2N2O2 |

Molecular Weight |

425.4 g/mol |

IUPAC Name |

ethyl 1-[2-(4-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate;dihydrochloride |

InChI |

InChI=1S/C22H28N2O2.2ClH/c1-2-26-21(25)22(19-6-4-3-5-7-19)13-16-24(17-14-22)15-12-18-8-10-20(23)11-9-18;;/h3-11H,2,12-17,23H2,1H3;2*1H |

InChI Key |

ZYTHLJLPPSSDIP-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1(CCN(CC1)CCC2=CC=C(C=C2)N)C3=CC=CC=C3.Cl |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)CCC2=CC=C(C=C2)N)C3=CC=CC=C3.Cl.Cl |

Other CAS No. |

53421-22-0 |

Related CAS |

144-14-9 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Optimization of Anileridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for anileridine hydrochloride, a potent opioid analgesic. The document details established and alternative manufacturing processes, with a focus on reaction optimization to improve yield and purity. Experimental protocols, quantitative data, and process visualizations are presented to support research and development in the field of pharmaceutical chemistry.

Introduction

Anileridine, chemically known as ethyl 1-[2-(4-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate, is a synthetic opioid analgesic.[1] Its structure is related to meperidine, with the N-methyl group replaced by a p-aminophenethyl group, which enhances its analgesic activity.[2] this compound is the dihydrochloride (B599025) salt of the active compound and is used for the management of moderate to severe pain.[3][4] The synthesis of this compound has been approached through several distinct chemical routes, each with its own set of advantages and challenges regarding yield, purity, and cost-effectiveness. This guide will explore the primary synthetic methodologies and their optimization.

Synthetic Pathways and Optimization

There are three main synthetic routes for the production of anileridine that have been described in the scientific and patent literature.

Pathway 1: N-Alkylation of Ethyl 4-Phenylisonipecotate with p-Aminophenethyl Chloride

This is the most classically cited method for anileridine synthesis. It involves the direct N-alkylation of ethyl 4-phenylisonipecotate with a suitable p-aminophenethyl halide, typically the chloride, in the presence of a base.

Reaction Scheme:

Caption: N-Alkylation route to this compound.

Experimental Protocol:

A typical experimental procedure for this pathway is as follows:

-

A mixture of β-(p-aminophenyl)ethyl chloride hydrochloride, 4-phenyl-4-carboethoxypiperidine carbonate, sodium bicarbonate, and anhydrous ethanol is prepared.[3]

-

The mixture is stirred and heated under reflux for approximately 40 hours.[3]

-

The reaction mixture is then concentrated in vacuum to dryness.[3]

-

The residue is triturated with water, decanted, and dried to yield N-[β-(p-aminophenyl)ethyl]-4-phenyl-4-carboethoxypiperidine (anileridine free base).[3]

-

The free base is dissolved in hot anhydrous ethanol, and an excess of alcoholic hydrochloric acid solution is added to precipitate the dihydrochloride salt.[3]

-

The crystalline product is recovered by filtration, washed with ether, and dried.[3] Further purification can be achieved by recrystallization from ethanol or methanol.[3]

Optimization:

-

Base: The choice of base is critical. While sodium bicarbonate is commonly used, other inorganic or organic bases such as potassium carbonate, triethylamine, or diisopropylethylamine could be explored to potentially reduce reaction times or improve yields.

-

Solvent: Anhydrous ethanol is the typical solvent. Other polar aprotic solvents like DMF or acetonitrile (B52724) could be investigated, which might influence the reaction rate and solubility of the reactants.

-

Leaving Group: The reactivity of the p-aminophenethyl halide can be modulated by changing the leaving group (e.g., from chloride to bromide or iodide), which could potentially lower the reaction temperature or time.

-

Stoichiometry: Careful control of the stoichiometry of the reactants is important to minimize side reactions, such as the formation of dialkylated products.

Quantitative Data:

| Parameter | Value | Reference |

| Molar Ratio (β-(p-aminophenyl)ethyl chloride HCl : 4-phenyl-4-carboethoxypiperidine carbonate : NaHCO3) | 2 : 1 : 5 | [3] |

| Reaction Time | ~40 hours | [3] |

| Solvent | Anhydrous Ethanol | [3] |

| Product Melting Point (Dihydrochloride) | 275-277 °C | [3] |

Pathway 2: Synthesis from a Sulfonate Precursor and p-Aminophenylethylamine

A more recent, patented method describes a two-step synthesis starting from a sulfonate raw material. This pathway is claimed to offer higher yields and be more cost-effective.

Reaction Scheme:

Caption: Sulfonate-based synthesis of Anileridine.

Optimization and Control of Byproducts:

This synthetic route has been optimized by controlling reaction parameters to minimize the formation of byproducts. The primary challenge is the presence of two amino groups in p-aminophenylethylamine (an aliphatic and an aromatic one), both of which can react with the sulfonate precursor.

-

Byproduct Control: The consumption of p-aminophenylethylamine, the reaction temperature, and the reaction time are carefully controlled to favor the reaction at the more nucleophilic aliphatic amine, thus reducing the formation of unwanted side products.[5] This optimization leads to a yield of the intermediate compound greater than 90%.[5]

Experimental Protocol:

-

The sulfonate precursor is dissolved in an appropriate solvent like THF with a base such as triethylamine.

-

p-Aminophenylethylamine is added, and the mixture is heated in a closed reactor.

-

After the reaction is complete, the solvent is removed, and the intermediate is extracted and purified.

-

The purified intermediate undergoes alcoholysis in an ethanol solution of concentrated sulfuric acid to yield anileridine.[5]

Quantitative Data:

| Parameter | Value | Reference |

| Intermediate Yield | > 90% | [5] |

| Reaction Temperature (Step 1) | 140 °C | |

| Reaction Time (Step 1) | 12 hours |

Pathway 3: Reductive Amination of a Nitro Precursor

A third, less detailed synthetic route involves the initial N-alkylation of ethyl 4-phenylisonipecotate with a p-nitrophenethyl halide, followed by the reduction of the nitro group to the primary amine of anileridine.

Reaction Scheme:

Caption: Reductive amination route to Anileridine.

Optimization:

The optimization of this pathway would focus on two key steps:

-

N-Alkylation: Similar to Pathway 1, the conditions for the N-alkylation of ethyl 4-phenylisonipecotate with p-nitrophenethyl bromide can be optimized by varying the base, solvent, and temperature.

-

Nitro Group Reduction: The catalytic hydrogenation of the nitro group is a critical step. Optimization would involve selecting the most efficient catalyst (e.g., Palladium on carbon, Raney nickel), solvent, hydrogen pressure, and temperature to achieve a high yield and purity of the final product without affecting other functional groups in the molecule.

Formation of Anileridine Dihydrochloride

Regardless of the synthetic pathway to the anileridine free base, the final step is the formation of the dihydrochloride salt. This is typically achieved by dissolving the free base in a suitable solvent, such as ethanol, and treating it with an alcoholic solution of hydrogen chloride.[3] The anileridine dihydrochloride then precipitates and can be collected by filtration.[3] Purification of the salt is generally performed by recrystallization from a solvent system like methanol-ether.[5]

Conclusion

The synthesis of this compound can be accomplished through several viable pathways. The classic N-alkylation route is well-documented but may suffer from long reaction times. The more recent sulfonate-based method offers a potentially more efficient and cost-effective alternative with a focus on byproduct control. The reductive amination pathway provides another option, with the key challenge lying in the efficient and clean reduction of the nitro group. The selection of a particular synthetic route for large-scale production would depend on a thorough evaluation of factors such as raw material cost and availability, reaction efficiency, ease of purification, and overall process safety and environmental impact. Further research into the optimization of each of these pathways, particularly through systematic studies of reaction conditions, could lead to more robust and economical manufacturing processes for this important analgesic.

References

- 1. Anileridine | C22H28N2O2 | CID 8944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Ethyl 1-(2-(4-aminophenyl)ethyl)-4-phenylpiperidine-4-carboxylate dihydrochloride | C22H30Cl2N2O2 | CID 31338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Piperidinecarboxylic acid, 1-(2-(4-aminophenyl)ethyl)-4-phenyl-, ethyl ester, hydrochloride (1:2) | C22H29ClN2O2 | CID 197194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN105037250A - Synthesis method of anileridine - Google Patents [patents.google.com]

An In-Depth Technical Guide to Anileridine Hydrochloride: Chemical Structure, Properties, and Analysis

Abstract

Anileridine, a potent synthetic opioid analgesic, is a member of the phenylpiperidine class of drugs. Chemically related to meperidine, it was historically indicated for the management of moderate to severe pain and as an adjunct in general anesthesia.[1][2][3] As a mu-opioid receptor agonist, its mechanism of action involves the modulation of central nervous system pathways to alter the perception of and response to pain.[3][4] Although its clinical use has largely been discontinued, an understanding of its chemical and pharmacological properties remains relevant for researchers in pharmacology, medicinal chemistry, and forensic analysis.[1] This guide provides a comprehensive technical overview of anileridine hydrochloride, detailing its chemical structure, physicochemical properties, pharmacological action, and key experimental methodologies.

Chemical Identity and Structure

Anileridine is structurally an analog of pethidine (meperidine), distinguished by the substitution of the N-methyl group with an N-(p-aminophenethyl) group, a modification that enhances its analgesic activity.[5] It is classified as a piperidinecarboxylate ester.[1] The hydrochloride salt form, specifically the dihydrochloride (B599025), is the common pharmaceutical preparation.[6][7]

Caption: Logical block diagram of the Anileridine chemical structure.

Table 1: Chemical Identifiers for Anileridine and its Hydrochloride Salt

| Identifier | Value |

| IUPAC Name | ethyl 1-[2-(4-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate;dihydrochloride[6] |

| Synonyms | Leritine, Alidine, Apodol, Leritine dihydrochloride[1][6][8] |

| CAS Number | 144-14-9 (Anileridine Base)[1] |

| 126-12-5 (Anileridine Dihydrochloride)[6][7][8] | |

| Molecular Formula | C₂₂H₂₈N₂O₂ (Base)[1] |

| C₂₂H₃₀Cl₂N₂O₂ (Dihydrochloride)[6][7] | |

| Molecular Weight | 352.48 g/mol (Base)[1][9] |

| 425.39 g/mol (Dihydrochloride)[7] | |

| DEA Schedule | II[1] |

Physicochemical Properties

This compound is a crystalline solid.[7] Its solubility is pH-dependent, a characteristic feature of amine salts.

Table 2: Physicochemical Properties of Anileridine and its Salts

| Property | Value | Salt Form |

| Melting Point | 275-277 °C[7][10] | Dihydrochloride |

| Solubility (Water) | Very slightly soluble[1] | Base |

| Solubility (Organic) | Soluble in alcohol and chloroform[1] | Base |

| Practically insoluble in ether and chloroform[1] | Dihydrochloride | |

| pH | 2.5 - 3.0 (1 in 20 solution)[1] | Dihydrochloride |

Pharmacology and Mechanism of Action

Pharmacodynamics

Anileridine is a selective agonist for the mu-opioid receptor, which is a G-protein coupled receptor (GPCR).[2][4] Its analgesic effects are mediated through its actions in the central nervous system (CNS).[3]

The binding of anileridine to the mu-opioid receptor activates the inhibitory G-protein (Gi).[11] This activation leads to a cascade of intracellular events:

-

Inhibition of Adenylate Cyclase: The activated G-protein inhibits the enzyme adenylate cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP).[1][4][12]

-

Modulation of Ion Channels: This signaling cascade also leads to the closing of N-type voltage-gated calcium channels and the opening of calcium-dependent inwardly rectifying potassium channels.[4][11] The resulting efflux of K⁺ ions causes hyperpolarization of the neuronal membrane.

-

Inhibition of Neurotransmitter Release: The combined effects of reduced cAMP and neuronal hyperpolarization decrease the release of nociceptive neurotransmitters, including Substance P, GABA, dopamine, and norepinephrine.[2][4][12]

This overall reduction in neuronal excitability and inhibition of pain signaling pathways produces potent analgesia.[4]

Caption: Signaling cascade following anileridine binding to the mu-opioid receptor.

Pharmacokinetics

Anileridine is well-absorbed following administration by various routes.[1][3] It is primarily metabolized by the liver, with metabolites including p-aminophenylacetic acid and normeperidine.[1][3]

Table 3: Pharmacokinetic Parameters of Anileridine

| Parameter | Value | Route |

| Absorption | Well absorbed[3] | Oral |

| Metabolism | Hepatic[1][3] | - |

| Excretion | Minimal renal[3] | - |

| Onset of Action | 15 minutes[3] | Oral |

| Duration of Action | 2 - 3 hours[3] | Oral |

Experimental Protocols

Synthesis of Anileridine Dihydrochloride

The following protocol is based on described manufacturing processes.[7][10]

Objective: To synthesize N-[β-(p-aminophenyl)ethyl]-4-phenyl-4-carboethoxypiperidine dihydrochloride (Anileridine Dihydrochloride).

Materials:

-

β-(p-aminophenyl)ethyl chloride hydrochloride

-

4-phenyl-4-carboethoxypiperidine carbonate

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous ethanol (B145695)

-

20% Alcoholic hydrochloric acid solution

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 7.8 g (0.05 mol) of β-(p-aminophenyl)ethyl chloride hydrochloride, 12.5 g (0.025 mol) of 4-phenyl-4-carboethoxypiperidine carbonate, and 10.5 g (0.125 mol) of sodium bicarbonate.

-

Solvent Addition: Add 100 cc of anhydrous ethanol to the mixture.

-

Reflux: Stir the mixture and heat under reflux for approximately 40 hours.

-

Concentration: After the reflux period, concentrate the reaction mixture to dryness in vacuum.

-

Purification (Base Isolation): Triturate the residual material with 50 cc of water, decant, and wash by decantation with an additional 50 cc of water. Dry the resulting product (the free base) in vacuum.

-

Salt Formation: Dissolve the dried free base in 50 cc of hot anhydrous ethanol.

-

Precipitation: Add an excess (approx. 20 cc) of 20% alcoholic hydrochloric acid solution. Induce crystallization by scratching the side of the container.

-

Isolation and Purification: Add 100 cc of ether to the mixture and cool. Recover the precipitated crystalline material by filtration.

-

Washing and Drying: Wash the collected solid with ether and dry to yield N-[β-(p-aminophenyl)ethyl]-4-phenyl-4-carboethoxypiperidine dihydrochloride.

-

Recrystallization (Optional): The product can be further purified by recrystallization from ethanol or methanol (B129727) to yield material with a melting point of 275-277°C.[7][10]

Caption: Step-by-step workflow for the synthesis of anileridine dihydrochloride.

Analytical Methodology: HPLC-UV

The following is a representative protocol for the quantitative analysis of this compound, adapted from standard methods for pharmaceutical analysis.[13][14]

Objective: To determine the concentration of anileridine HCl in a sample using a stability-indicating HPLC-UV method.

Instrumentation & Conditions:

-

HPLC System: A system equipped with a UV-Vis detector (e.g., Shimadzu RP-HPLC).[14]

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 50:50 v/v), pH adjusted to 3.0 with phosphoric acid.

-

Flow Rate: 1.0 mL/min.[13]

-

Injection Volume: 20 µL.[14]

-

Detection Wavelength: 245 nm (based on the aminophenyl chromophore).

-

Column Temperature: 30 °C.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare a series of working standards (e.g., 10, 25, 50, 100, 200 µg/mL) by serial dilution of the stock solution.

-

Sample Preparation: Accurately weigh and dissolve the sample containing anileridine HCl in the mobile phase to achieve an expected final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

-

Calibration: Inject each working standard solution into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of anileridine HCl.

-

Analysis: Inject the prepared sample solution into the HPLC system.

-

Quantification: Determine the peak area for anileridine in the sample chromatogram. Calculate the concentration of anileridine HCl in the sample using the linear regression equation from the calibration curve.

Spectroscopic Characterization

Spectroscopic data is crucial for the structural confirmation of anileridine. Reference spectra are available in various databases.[1][9]

Table 4: Summary of Available Spectroscopic Data

| Technique | Available Data | Source / Reference |

| Infrared (IR) Spectroscopy | FTIR Spectrum (KBr Wafer) | PubChem CID 8944[1] |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR Spectrum | PubChem CID 8944[1] |

| Mass Spectrometry (MS) | Mass Spectrum (GC-MS) | SpectraBase (Wiley)[9] |

Conclusion

This compound is a well-characterized synthetic opioid of the phenylpiperidine class. Its potent analgesic effects are derived from its agonist activity at the mu-opioid receptor, leading to the inhibition of central pain signaling pathways. While no longer in widespread clinical use, its synthesis, chemical properties, and pharmacological profile provide a valuable case study for drug development professionals and researchers. The methodologies for its synthesis and analysis are well-established, allowing for its continued study in medicinal chemistry and forensic science.

References

- 1. Anileridine | C22H28N2O2 | CID 8944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is Anileridine Phosphate used for? [synapse.patsnap.com]

- 3. Anileridine | Davis’s Drug Guide [nursing.unboundmedicine.com]

- 4. PathWhiz [pathbank.org]

- 5. scispace.com [scispace.com]

- 6. Ethyl 1-(2-(4-aminophenyl)ethyl)-4-phenylpiperidine-4-carboxylate dihydrochloride | C22H30Cl2N2O2 | CID 31338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CII (250 MG) | 126-12-5 [chemicalbook.com]

- 8. 4-Piperidinecarboxylic acid, 1-(2-(4-aminophenyl)ethyl)-4-phenyl-, ethyl ester, hydrochloride (1:2) | C22H29ClN2O2 | CID 197194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. - [www.rhodium.ws] [rhodium.freevar.com]

- 11. ANILERIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 12. What is the mechanism of Anileridine Phosphate? [synapse.patsnap.com]

- 13. Development and Validation of an HPLC-UV Detection Assay for the Determination of Clonidine in Mouse Plasma and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Anileridine Hydrochloride: A Technical Analysis of its Mechanism of Action at the Mu-Opioid Receptor

An in-depth technical guide on the core mechanism of action of anileridine hydrochloride at the mu-opioid receptor.

Introduction

Anileridine is a synthetic opioid analgesic belonging to the phenylpiperidine class of drugs.[1] It is clinically utilized for the management of moderate to severe pain.[1] The primary therapeutic and physiological effects of anileridine are mediated through its interaction with the mu-opioid receptor (MOR), a key member of the G-protein coupled receptor (GPCR) superfamily.[2][3] This document provides a detailed technical overview of the molecular and cellular mechanisms underpinning anileridine's action at the MOR, intended for researchers, scientists, and professionals in drug development.

Molecular Interaction with the Mu-Opioid Receptor

Anileridine functions as an agonist at the mu-opioid receptor.[1] Upon binding, it induces a conformational change in the receptor, initiating intracellular signaling cascades. The affinity of a ligand for its receptor is a critical parameter, quantified by the inhibition constant (Kᵢ). A lower Kᵢ value denotes a higher binding affinity.

Table 1: Comparative Mu-Opioid Receptor Binding Affinities of Selected Opioids

| Compound | Kᵢ (nM) | Notes |

|---|---|---|

| Morphine | 1.2[4] - 9.16 | Reference full agonist, considered unbiased or slightly G-protein biased. |

| DAMGO | ~0.69 | A synthetic, highly selective MOR peptide agonist used as a standard in functional assays.[5] |

| Fentanyl | ~1.64 | A potent synthetic opioid agonist.[5] |

| Naloxone | ~1.52 | A non-selective opioid receptor antagonist.[5] |

| Oliceridine (B1139222) (TRV130) | Low nM | A G-protein biased agonist.[6] |

| PZM21 | ~10 nM | A potent G-protein biased agonist.[6] |

Note: Kᵢ values can vary significantly between studies due to differences in experimental conditions, tissue/cell preparations, and radioligands used.[5]

G-Protein Dependent Signaling Cascade

The mu-opioid receptor is canonically coupled to inhibitory heterotrimeric G-proteins of the Gᵢ/G₀ family.[7] Anileridine's agonism at the MOR triggers this primary signaling pathway, leading to the classic effects of opioid analgesics.

The sequence of events is as follows:

-

G-Protein Activation: Anileridine binding stabilizes an active conformation of the MOR, promoting the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gᵢ/G₀ protein.[8]

-

Subunit Dissociation: The Gαᵢ/₀-GTP and Gβγ subunits dissociate from each other and the receptor.[9]

-

Downstream Effector Modulation: Both dissociated components interact with and modulate various intracellular effector systems.

-

Inhibition of Adenylyl Cyclase: The Gαᵢ/₀-GTP subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[7]

-

Ion Channel Regulation: The Gβγ subunit complex directly interacts with ion channels. It promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Concurrently, it inhibits N-type voltage-gated calcium channels, reducing calcium influx.[9]

-

The net result of these actions is a reduction in neuronal excitability and a decreased release of nociceptive neurotransmitters, such as substance P and glutamate, which underlies the analgesic effect of anileridine.[6]

Figure 1. Anileridine-induced G-protein dependent signaling pathway at the MOR.

Table 2: Comparative Functional Activity of Selected MOR Agonists

| Compound | Assay Type | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, % vs DAMGO) |

|---|---|---|---|

| Morphine | [³⁵S]GTPγS | ~70-200 | ~60-80% |

| cAMP Inhibition | ~20-50 | ~80-100% | |

| DAMGO | [³⁵S]GTPγS | ~10-50 | 100% (Standard) |

| cAMP Inhibition | ~1-10 | 100% (Standard) | |

| Oliceridine | [³⁵S]GTPγS | ~50-100 | ~90-100% |

| cAMP Inhibition | ~2-20 | ~90-100% |

Note: This table contains representative data for common MOR agonists to provide a quantitative framework. Specific values for anileridine are not available in the reviewed literature. EC₅₀ and Eₘₐₓ values can vary based on the cell system and assay conditions.[6][10]

β-Arrestin Recruitment and Biased Agonism

In addition to G-protein signaling, agonist-activated GPCRs can engage β-arrestin proteins (β-arrestin 1 and 2). This pathway is crucial for receptor desensitization, internalization, and can also initiate distinct, G-protein-independent signaling cascades.[11]

The process involves:

-

Receptor Phosphorylation: The agonist-bound MOR is phosphorylated on its intracellular loops and C-terminal tail by G-protein-coupled receptor kinases (GRKs).[9]

-

β-Arrestin Binding: This phosphorylation creates a high-affinity binding site for β-arrestins.[11]

-

Functional Consequences: β-arrestin recruitment sterically hinders further G-protein coupling, leading to desensitization. It also acts as a scaffold, linking the receptor to the endocytic machinery (e.g., clathrin) for internalization and initiating signaling through pathways like the MAPK cascade.[9]

The concept of "biased agonism" describes ligands that preferentially activate one pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[12] It has been hypothesized that the therapeutic analgesic effects of opioids are primarily mediated by G-protein signaling, while adverse effects like respiratory depression and tolerance are linked to the β-arrestin pathway.[12]

There is currently no specific data in the surveyed literature to classify anileridine's profile regarding biased agonism. Drugs like oliceridine (TRV130) have been developed as G-protein biased agonists with the aim of improving the safety profile of opioid analgesics.[6]

Figure 2. Divergent signaling pathways following MOR activation.

Detailed Experimental Protocols

The characterization of anileridine's mechanism of action relies on a suite of standardized in vitro pharmacological assays.

Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

-

Objective: To determine the Kᵢ of anileridine for the mu-opioid receptor.

-

Materials:

-

Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing recombinant human MOR.

-

Radioligand: [³H]-DAMGO (a selective MOR agonist) or [³H]-Diprenorphine (an antagonist).

-

Test Compound: this compound.

-

Non-specific Control: Naloxone at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter.

-

-

Procedure:

-

Membrane Preparation: Thaw cell membranes and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup (96-well plate, in triplicate):

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kₔ), and membrane suspension.

-

Non-specific Binding (NSB): Assay buffer, radioligand, 10 µM Naloxone, and membrane suspension.

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of anileridine, and membrane suspension.

-

-

Incubation: Incubate the plate for 60-120 minutes at room temperature to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash filters with ice-cold buffer.

-

Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding against the log concentration of anileridine to generate a competition curve.

-

Determine the IC₅₀ (the concentration of anileridine that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

-

Figure 3. Experimental workflow for a competitive radioligand binding assay.

Protocol: [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins, an early event following receptor agonism. It is used to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist.[13]

-

Objective: To quantify anileridine's ability to activate G-proteins via the MOR.

-

Materials:

-

Receptor Source: MOR-expressing cell membranes.

-

Radioligand: [³⁵S]GTPγS.

-

Assay Buffer: e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

GDP: To maintain G-proteins in an inactive state.

-

Test Compound: this compound.

-

Non-specific Control: Unlabeled GTPγS.

-

-

Procedure:

-

Reaction Setup: In a 96-well plate, combine MOR membranes, GDP (e.g., 10-30 µM), and varying concentrations of anileridine in assay buffer.

-

Pre-incubation: Incubate for 15-30 minutes at 30°C.

-

Initiate Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate for 30-60 minutes at 30°C.

-

Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Quantification: Measure bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Plot agonist-stimulated [³⁵S]GTPγS binding against the log concentration of anileridine. Use non-linear regression to determine the EC₅₀ and Eₘₐₓ values relative to a standard full agonist like DAMGO.

-

Figure 4. Experimental workflow for a [³⁵S]GTPγS binding assay.

Protocol: cAMP Inhibition Assay

This assay measures the functional consequence of Gᵢ-protein activation: the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.

-

Objective: To measure the potency (IC₅₀) of anileridine in inhibiting cAMP production.

-

Materials:

-

Whole cells stably expressing the human MOR.

-

Adenylyl Cyclase Stimulator: Forskolin (B1673556).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[7]

-

Test Compound: this compound.

-

cAMP Detection Kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Procedure:

-

Cell Plating: Seed MOR-expressing cells in a 96- or 384-well plate and grow overnight.

-

Pre-treatment: Pre-incubate cells with varying concentrations of anileridine in the presence of a PDE inhibitor for 15-30 minutes.

-

Stimulation: Add forskolin to all wells (except negative control) to stimulate adenylyl cyclase and increase basal cAMP levels.

-

Incubation: Incubate for 15-30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of anileridine. Use non-linear regression to determine the IC₅₀ value.

-

Figure 5. Experimental workflow for a cAMP inhibition assay.

Protocol: β-Arrestin Recruitment Assay

This cell-based assay quantifies the recruitment of β-arrestin to the activated MOR, providing a measure of an agonist's potential for desensitization and biased signaling.

-

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of anileridine for β-arrestin 2 recruitment.

-

Materials:

-

A cell line engineered for β-arrestin recruitment assays (e.g., PathHunter, TANGO). These cells co-express the MOR and a β-arrestin fusion protein linked to a reporter system (e.g., enzyme fragment complementation).[11]

-

Test Compound: this compound.

-

Assay reagents for the specific reporter system (e.g., chemiluminescent substrate).

-

-

Procedure:

-

Cell Plating: Seed the engineered cells in a white, opaque 96- or 384-well plate.

-

Compound Addition: Add varying concentrations of anileridine to the cells.

-

Incubation: Incubate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Signal Detection: Add the detection reagents according to the manufacturer's protocol and incubate for approximately 60 minutes at room temperature.

-

Measurement: Read the luminescent or fluorescent signal using a plate reader.

-

Data Analysis: Plot the signal against the log concentration of anileridine. Use non-linear regression to determine the EC₅₀ and Eₘₐₓ values relative to a standard agonist.

-

Figure 6. Experimental workflow for a β-arrestin recruitment assay.

Conclusion

This compound exerts its analgesic effects through agonism at the mu-opioid receptor. Its mechanism of action is primarily driven by the canonical Gᵢ/G₀-protein signaling pathway, leading to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP, and modulation of ion channel activity that collectively suppresses neuronal firing and nociceptive signaling. While specific quantitative data on its binding affinity, functional potency, and potential for biased agonism are not prominent in recent literature, its mechanism can be understood within the well-established framework of mu-opioid receptor pharmacology. Further characterization using modern standardized assays would be beneficial to precisely position anileridine within the spectrum of currently available opioid analgesics.

References

- 1. Anileridine | C22H28N2O2 | CID 8944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. KEGG DRUG: this compound [kegg.jp]

- 3. KEGG DRUG: this compound [genome.jp]

- 4. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. zenodo.org [zenodo.org]

- 6. Biased versus Partial Agonism in the Search for Safer Opioid Analgesics | MDPI [mdpi.com]

- 7. Inhibition of cAMP production by alpha 2-adrenoceptor stimulation in rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Functional selectivity of EM-2 analogs at the mu-opioid receptor [frontiersin.org]

- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Pharmacological Profile of Anileridine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mechanism of Action

Anileridine exerts its analgesic effects primarily through its interaction with the µ-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily.

Receptor Binding and G-Protein Activation

As an agonist, anileridine binds to the µ-opioid receptor, inducing a conformational change that facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the intracellular alpha subunit of the associated heterotrimeric G-protein (Gi/o). This leads to the dissociation of the Gα-GTP and Gβγ subunits, which are then free to interact with downstream effector proteins.

Intracellular Signaling Cascade

The activated Gαi/o subunit inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The reduction in cAMP leads to the modulation of various downstream targets, including ion channels. Specifically, opioid receptor activation leads to the closing of N-type voltage-gated calcium channels and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[3]

Neuronal Effects

The opening of potassium channels leads to hyperpolarization of the neuronal membrane, making it more difficult to generate an action potential. The inhibition of calcium influx reduces the release of excitatory neurotransmitters, such as substance P, from the presynaptic terminal of nociceptive neurons. The combined effect of these actions is a reduction in the transmission of pain signals within the central nervous system.

Pharmacokinetics

-

Absorption: Anileridine is reported to be absorbed by all routes of administration.[2]

-

Metabolism: The primary site of metabolism for anileridine is the liver.[2] In rats, it has been shown to be metabolized to p-aminophenylacetic acid and normeperidine.[2] The specific cytochrome P450 (CYP) isoenzymes responsible for its metabolism have not been definitively identified in the available literature.[4][5]

-

Duration of Action: The analgesic effects of anileridine are reported to last for 2 to 3 hours.

Quantitative Pharmacological Data

Due to the limited recent research on anileridine, a comprehensive set of quantitative data from standardized modern assays is not available. The following tables are presented as a template for the types of data that would be generated through the experimental protocols outlined in the subsequent section.

Table 1: Opioid Receptor Binding Affinity (Ki)

| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

| Anileridine HCl | Data not available | Data not available | Data not available |

Table 2: In Vitro Functional Activity

| Compound | GTPγS Binding (EC50, nM) | cAMP Inhibition (IC50, nM) |

| Anileridine HCl | Data not available | Data not available |

Table 3: In Vivo Analgesic Potency

| Compound | Hot-Plate Test (ED50, mg/kg) | Tail-Flick Test (ED50, mg/kg) |

| Anileridine HCl | Data not available | Data not available |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the pharmacological profile of an opioid agonist like anileridine hydrochloride.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the µ, δ, and κ opioid receptors.

Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., guinea pig brain) or cells expressing the recombinant human opioid receptor of interest in ice-cold 50 mM Tris-HCl buffer (pH 7.4).[6]

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a radiolabeled opioid ligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69593 for κ), and varying concentrations of unlabeled this compound.[1]

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled universal opioid antagonist (e.g., naloxone).

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Filtration and Detection:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of anileridine that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

-

[³⁵S]GTPγS Binding Assay

Objective: To determine the potency (EC50) and efficacy of this compound in activating G-proteins via the µ-opioid receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the µ-opioid receptor as described in the radioligand binding assay protocol.

-

Assay Procedure:

-

In a 96-well plate, combine the cell membranes, varying concentrations of this compound, and a fixed concentration of GDP.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound against the logarithm of the this compound concentration.

-

Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) values.[8]

-

cAMP Inhibition Assay

Objective: To measure the ability of this compound to inhibit adenylyl cyclase activity.

Methodology:

-

Cell Culture: Use cells stably expressing the µ-opioid receptor (e.g., CHO or HEK293 cells).

-

Assay Procedure:

-

Pre-treat the cells with varying concentrations of this compound.

-

Stimulate the cells with forskolin (B1673556) to activate adenylyl cyclase and increase intracellular cAMP levels.

-

After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., based on HTRF, FRET, or ELISA).

-

-

Data Analysis:

In Vivo Analgesia Assays

Objective: To determine the analgesic efficacy (ED50) of this compound in animal models of pain.

Methodology:

-

Hot-Plate Test:

-

Place a mouse or rat on a surface maintained at a constant temperature (e.g., 55°C).[8]

-

Measure the latency to a nociceptive response (e.g., licking a hind paw or jumping).

-

Administer varying doses of this compound and re-measure the latency at different time points.[11]

-

An increase in the response latency is indicative of an analgesic effect.

-

-

Tail-Flick Test:

-

Focus a beam of radiant heat onto the tail of a mouse or rat.[8]

-

Measure the time it takes for the animal to flick its tail away from the heat source.

-

Administer varying doses of this compound and re-measure the tail-flick latency.

-

An increase in latency indicates analgesia.

-

-

Data Analysis:

-

For each dose, calculate the maximum possible effect (%MPE).

-

Plot the %MPE against the logarithm of the dose of this compound.

-

Determine the ED50 (the dose that produces 50% of the maximum possible effect) from the dose-response curve.

-

Visualizations

Signaling Pathway

References

- 1. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anileridine | C22H28N2O2 | CID 8944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ClinPGx [clinpgx.org]

- 7. jcdr.net [jcdr.net]

- 8. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and models for estimating antagonist potency (pA2, Kd and IC50) following the detection of antagonism observed in the presence of intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

Anileridine Hydrochloride: A Historical and Technical Overview

An in-depth technical guide to the historical development and discovery of anileridine hydrochloride, prepared for researchers, scientists, and drug development professionals.

Discovery and Development

Anileridine (trade name: Leritine) was synthesized as part of a systematic investigation into the structure-activity relationships of meperidine analogs.[1] Researchers at Merck & Co. sought to enhance the analgesic potency of meperidine by modifying its N-methyl group. The key innovation was the replacement of this group with an N-aminophenethyl moiety, a substitution that was found to significantly increase analgesic activity.[1]

Chemical Synthesis

The synthesis of this compound involves a multi-step process. A detailed method is described in U.S. Patent 2,897,204, assigned to Merck & Co.[6] The core of the synthesis involves the preparation of key intermediates and their subsequent reaction to form the final compound.

A generalized synthetic route involves the following key transformations:

-

Formation of a piperidine (B6355638) precursor: The synthesis often starts with the construction of the 4-phenyl-4-carbethoxypiperidine core.

-

Alkylation of the piperidine nitrogen: This core is then alkylated with a suitable p-aminophenethylating agent.

A specific synthesis method involves the reaction of a sulfonate raw material with p-aminophenylethylamine to create an intermediate, which is then subjected to alcoholysis in an ethanol (B145695) solution of concentrated sulfuric acid to yield anileridine.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic substances with morphine-like effect: Clinical experience: potency, side-effects, addiction liability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anileridine | C22H28N2O2 | CID 8944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Anileridine (leritine) a new synthetic analgesic in anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. List of withdrawn drugs - Wikipedia [en.wikipedia.org]

- 6. US2897204A - Substituted piperidines and methods for making same - Google Patents [patents.google.com]

- 7. CN105037250A - Synthesis method of anileridine - Google Patents [patents.google.com]

Anileridine Hydrochloride: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anileridine, a synthetic opioid analgesic, was first synthesized in the 1950s. As a member of the piperidine (B6355638) class of opioids, it shares structural similarities with meperidine but exhibits greater analgesic potency. This technical guide provides a comprehensive overview of anileridine hydrochloride, focusing on its chemical identity, mechanism of action, and the experimental methodologies used to characterize its pharmacological profile. While anileridine is no longer in widespread clinical use, its study provides valuable insights into opioid pharmacology and receptor interaction.

Chemical Identifiers and Physical Properties

This compound is the salt form of anileridine. It is important to distinguish between the parent compound and its various salt forms, as this can affect physical properties and CAS registration numbers.

| Identifier | Anileridine (Parent) | Anileridine Dihydrochloride |

| CAS Number | 144-14-9[1][2] | 126-12-5[1][2] |

| IUPAC Name | ethyl 1-[2-(4-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate[1] | ethyl 1-[2-(4-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate;dihydrochloride[1] |

| Molecular Formula | C₂₂H₂₈N₂O₂[1] | C₂₂H₃₀Cl₂N₂O₂[1] |

| Molecular Weight | 352.47 g/mol [2] | 425.39 g/mol [1] |

| SMILES | CCOC(=O)C1(CCN(CC1)CCC2=CC=C(C=C2)N)C3=CC=CC=C3[1] | CCOC(=O)C1(CCN(CC1)CCC2=CC=C(C=C2)N)C3=CC=CC=C3.Cl.Cl[1] |

| InChI Key | LKYQLAWMNBFNJT-UHFFFAOYSA-N[1] | ZYTHLJLPPSSDIP-UHFFFAOYSA-N[1] |

| Appearance | White crystalline powder[1] | White crystalline powder |

| Melting Point | 83°C[2] | 275-277°C[1] |

| Solubility | Very slightly soluble in water; soluble in alcohol and chloroform.[2] | Freely soluble in water. Practically insoluble in ether and chloroform.[1] |

| logP | 3.7[1] | Not available |

Mechanism of Action and Signaling Pathway

Anileridine is a potent agonist primarily at the µ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family.[3][4][5] Its analgesic and other opioid-like effects are mediated through its action on the central nervous system.[3][4]

The binding of anileridine to the µ-opioid receptor initiates a cascade of intracellular events:

-

G-Protein Activation: The µ-opioid receptor is coupled to inhibitory G-proteins (Gi/o). Agonist binding promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein.[3][4][5]

-

Inhibition of Adenylate Cyclase: The activated Gαi subunit dissociates from the βγ subunits and inhibits the enzyme adenylate cyclase.[3][4]

-

Reduction of cAMP: This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[3][4]

-

Modulation of Ion Channels: The reduction in cAMP and the direct action of G-protein subunits lead to the closing of N-type voltage-gated calcium channels and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[3]

-

Neuronal Hyperpolarization: The efflux of potassium ions results in hyperpolarization of the neuronal membrane, making it less excitable and reducing the likelihood of neurotransmitter release.[3]

-

Reduced Neurotransmitter Release: The overall effect is a decrease in the release of nociceptive neurotransmitters such as substance P, GABA, and glutamate, leading to analgesia.[3][4]

Experimental Protocols

Detailed experimental protocols specific to anileridine are not extensively available in recent literature. However, the following sections outline the general methodologies for key assays used to characterize opioid receptor ligands. These can be adapted for the study of anileridine.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of anileridine for the µ, δ, and κ opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells, or brain tissue).

-

Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U-69593 for κ).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of anileridine or vehicle.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled standard ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Data are plotted as the percentage of specific binding versus the logarithm of the anileridine concentration.

-

The IC50 value (the concentration of anileridine that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

Objective: To determine the potency (EC50) and efficacy (Emax) of anileridine in stimulating G-protein activation at the µ-opioid receptor.

Materials:

-

Cell membranes expressing the µ-opioid receptor.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP (to enhance agonist-stimulated binding).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

Non-labeled GTPγS (for non-specific binding).

-

Other materials as in the radioligand binding assay.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the cell membrane preparation, GDP, and varying concentrations of anileridine or vehicle.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the bound [³⁵S]GTPγS by scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Data are plotted as the amount of [³⁵S]GTPγS bound versus the logarithm of the anileridine concentration.

-

The EC50 (the concentration of anileridine that produces 50% of the maximal response) and Emax (the maximal effect) are determined by non-linear regression analysis of the dose-response curve.

cAMP Accumulation Assay

This functional assay measures the inhibition of adenylate cyclase activity.

Objective: To determine the potency (EC50) and efficacy (Emax) of anileridine in inhibiting forskolin-stimulated cAMP production in whole cells.

Materials:

-

Whole cells expressing the µ-opioid receptor.

-

Forskolin (B1673556) (an adenylate cyclase activator).

-

This compound stock solution.

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF, ELISA, or other formats).

-

384-well plates.

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Seed the cells in a 384-well plate and culture overnight.

-

Prepare serial dilutions of this compound in assay buffer.

-

Pre-treat the cells with varying concentrations of anileridine for a short period.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data are plotted as the percentage of inhibition of forskolin-stimulated cAMP levels versus the logarithm of the anileridine concentration.

-

The EC50 and Emax for the inhibition of cAMP production are determined by non-linear regression analysis.

Quantitative Data Summary

Specific quantitative data for anileridine's binding affinity (Ki) and functional potency (EC50, Emax) at different opioid receptor subtypes are not consistently reported in recent, readily accessible scientific literature. This is likely due to the compound being discontinued (B1498344) for clinical use. One older study using a radioimmunoassay, which is a different methodology from receptor binding assays, reported that 0.2 picomoles of anileridine were required for 50% inhibition in their assay system.[1] However, this value cannot be directly translated to a Ki value for a specific opioid receptor subtype. For a comprehensive understanding, researchers would need to perform the above-mentioned assays to generate these data.

Conclusion

This compound is a potent µ-opioid receptor agonist with a well-understood mechanism of action involving the inhibition of the cAMP signaling pathway and modulation of ion channel activity. While specific quantitative pharmacological data is sparse in contemporary literature, the experimental protocols outlined in this guide provide a framework for researchers to characterize the binding and functional properties of anileridine and related compounds. Such studies can continue to contribute to our understanding of opioid pharmacology and the development of novel analgesics.

References

- 1. zenodo.org [zenodo.org]

- 2. Synthesis and Characterization of a Dual Kappa-Delta Opioid Receptor Agonist Analgesic Blocking Cocaine Reward Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 5. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Anileridine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anileridine, a synthetic opioid analgesic, has been utilized for the management of moderate to severe pain. This technical guide provides an in-depth overview of anileridine hydrochloride, focusing on its chemical identity, synthesis, pharmacology, and analytical methodologies. The information is curated to support research, drug development, and quality control activities. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows, adhering to specified design parameters for clarity and accessibility.

Chemical Identity

This compound is the dihydrochloride (B599025) salt of anileridine. Its chemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | ethyl 1-[2-(4-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate;dihydrochloride[1] |

| CAS Number | 126-12-5[1] |

| Molecular Formula | C22H30Cl2N2O2[1] |

| Molecular Weight | 425.39 g/mol |

A comprehensive list of synonyms for this compound is provided to aid in literature searches and substance identification.

| Synonym |

| Aldine |

| Anileridine dihydrochloride |

| Apodol |

| Leritine |

| 1-(p-Aminophenethyl)-4-phenylisonipecotic acid ethyl ester dihydrochloride |

| Ethyl 1-(4-aminophenethyl)-4-phenylisonipecotate dihydrochloride |

| N-beta-(p-Aminophenyl)ethylnormeperidine dihydrochloride |

Synthesis of this compound

The synthesis of anileridine typically involves the reaction of a p-aminophenylethyl halide with ethyl 4-phenylisonipecotate, followed by conversion to the hydrochloride salt.

Experimental Protocol: Synthesis of Anileridine Dihydrochloride

A patented method describes a two-step reaction to synthesize anileridine.[1] In the first step, p-aminophenylethylamine is reacted with a sulfonate raw material, with controlled temperature and reaction time to produce an intermediate compound with a yield greater than 90%.[1] The second step involves the alcoholysis of this intermediate in an ethanol (B145695) solution of concentrated sulfuric acid to obtain anileridine with a high yield.[1]

A more detailed, non-patented laboratory-scale synthesis is described as follows:

-

Reaction: A mixture of β-(p-aminophenyl)ethyl chloride hydrochloride, 4-phenyl-4-carboethoxypiperidine carbonate, and sodium bicarbonate in anhydrous ethanol is heated under reflux for approximately 40 hours.

-

Work-up: The reaction mixture is concentrated in vacuo to dryness. The residue is triturated with water, decanted, and dried to yield the anileridine free base.

-

Salt Formation: The anileridine base is dissolved in hot anhydrous ethanol. An excess of 20% alcoholic hydrochloric acid solution is added.

-

Crystallization and Isolation: Upon scratching the side of the container, crystals of anileridine dihydrochloride form. Ether is added to the mixture, which is then cooled. The precipitated crystalline material is recovered by filtration, washed with ether, and dried.

Pharmacology

Anileridine is a potent opioid analgesic that exerts its effects primarily through agonist activity at the mu (µ)-opioid receptor in the central nervous system.

Mechanism of Action

The binding of anileridine to the µ-opioid receptor, a G-protein coupled receptor, initiates a signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP). The reduction in cAMP levels inhibits the release of various nociceptive neurotransmitters, including substance P, GABA, dopamine, acetylcholine, and norepinephrine. Furthermore, anileridine promotes the opening of potassium channels and inhibits the opening of voltage-gated calcium channels, which leads to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

Mechanism of action of anileridine at the μ-opioid receptor.

Pharmacokinetics (ADME)

-

Absorption: Anileridine is absorbed through all routes of administration.[2]

-

Distribution: Specific details on the distribution of anileridine in humans are not extensively documented in publicly available literature.

-

Metabolism: Anileridine is primarily metabolized in the liver.[2] In rats, it has been shown to yield p-aminophenylacetic acid and normeperidine as metabolites.[2]

-

Excretion: The primary route of excretion for anileridine and its metabolites is not well-documented in the available literature.

Analytical Methods

The quality control and analysis of this compound can be performed using various chromatographic techniques.

Thin-Layer Chromatography (TLC)

A general TLC method for the identification of anileridine is performed on silica (B1680970) gel G plates.[2]

Experimental Protocol: TLC Analysis

-

Stationary Phase: Silica gel G TLC plate.

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol).

-

Application: Spot the sample solution onto the TLC plate.

-

Mobile Phase: A suitable mobile phase should be selected to achieve adequate separation. While a specific mobile phase for anileridine is not detailed in the readily available literature, a common starting point for basic drugs on silica gel could be a mixture of a non-polar solvent, a more polar solvent, and a small amount of a basic modifier (e.g., a mixture of ethyl acetate, methanol, and ammonium (B1175870) hydroxide). The optimal mobile phase composition would need to be determined empirically.

-

Development: Develop the plate in a saturated chromatography chamber until the solvent front has reached a sufficient height.

-

Visualization: The spots can be visualized under UV light (254 nm) if the compound is UV-active, or by using a general visualizing agent such as iodine vapor or a potassium permanganate (B83412) stain.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of anileridine dihydrochloride.

Experimental Protocol: HPLC Analysis

-

Column: Newcrom R1

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.

-

Detection: UV detection is typically used. The specific wavelength would need to be optimized based on the UV spectrum of anileridine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the identification and quantification of anileridine, particularly in biological matrices.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its chemical identity, synthesis, pharmacology, and analytical methods. The information presented is intended to be a valuable resource for professionals in the fields of research, drug development, and quality control. While key data has been compiled, it is important to note the limited availability of specific quantitative pharmacological data, such as Ki and EC50 values, and comprehensive human pharmacokinetic parameters in the public domain. Further research would be beneficial to fully characterize these aspects of this compound.

Logical relationship of this compound's core aspects.

References

An In-Depth Technical Guide on the Metabolism of Anileridine Hydrochloride in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anileridine, a synthetic opioid analgesic, has been a subject of pharmacological interest due to its potent pain-relieving properties. Understanding its metabolic fate is crucial for evaluating its efficacy, duration of action, and potential for drug-drug interactions. This technical guide provides a comprehensive overview of the metabolism of anileridine hydrochloride in rats, summarizing key metabolites, metabolic pathways, and the analytical methodologies used for their characterization. While specific quantitative data from dedicated rat studies is limited in the available literature, this guide establishes a foundational understanding based on existing knowledge.

Metabolic Profile of Anileridine in Rats

The primary site of anileridine metabolism is the liver[1]. In rats, anileridine undergoes two main biotransformation reactions: N-dealkylation and ester hydrolysis. These processes result in the formation of two major metabolites: normeperidine and p-aminophenylacetic acid[1].

Key Metabolites Identified in Rats:

-

Normeperidine: This active metabolite is formed through the N-dealkylation of the p-aminophenethyl group from the piperidine (B6355638) ring of anileridine.

-

p-Aminophenylacetic Acid: This metabolite is the result of the breakdown of the p-aminophenethyl side chain[1].

Further metabolism of these primary metabolites may occur, but detailed studies in rats are not extensively documented in the public domain.

Quantitative Analysis of Anileridine and its Metabolites

A thorough review of the scientific literature did not yield specific quantitative data on the plasma concentrations or the percentage of anileridine and its metabolites excreted in the urine of rats. Such data is essential for a complete pharmacokinetic profile. However, based on the analytical methods described in various studies, a template for presenting such data is provided below. These tables are intended to serve as a framework for researchers conducting future studies.

Table 1: Hypothetical Plasma Pharmacokinetic Parameters of Anileridine and its Metabolites in Rats Following a Single Intravenous Dose

| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |

| Anileridine | Data not available | Data not available | Data not available | Data not available |

| Normeperidine | Data not available | Data not available | Data not available | Data not available |

Table 2: Hypothetical Cumulative Urinary Excretion of Anileridine and its Metabolites in Rats (0-24h) Following a Single Dose

| Analyte | % of Administered Dose |

| Unchanged Anileridine | Data not available |

| Normeperidine | Data not available |

| p-Aminophenylacetic Acid | Data not available |

| Total | Data not available |

Experimental Protocols

General Experimental Workflow for Anileridine Metabolism Studies in Rats

-

Animal Studies:

-

Animals: Male Wistar or Sprague-Dawley rats are commonly used.

-

Housing: Animals are housed in metabolic cages to allow for the separate collection of urine and feces.

-

Dosing: this compound is administered, typically via intravenous or oral routes, at a specified dose.

-

Sample Collection: Blood samples are collected at predetermined time points. Urine and feces are collected over a defined period (e.g., 24, 48 hours).

-

-

Sample Preparation:

-

Plasma: Blood samples are centrifuged to separate plasma, which is then typically subjected to protein precipitation or liquid-liquid extraction to isolate the analytes.

-

Urine: Urine samples may be diluted and filtered before analysis. For conjugated metabolites, an enzymatic hydrolysis step (e.g., with β-glucuronidase/sulfatase) may be necessary.

-

-

Analytical Methodology:

-

Instrumentation: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography with tandem mass spectrometry (LC-MS/MS) are the preferred methods for the sensitive and specific quantification of anileridine and its metabolites.

-

Chromatography:

-

GC-MS: Requires derivatization of the analytes to increase their volatility.

-

LC-MS/MS: Utilizes a reversed-phase column with a mobile phase gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

-

Mass Spectrometry: Detection is performed using a mass spectrometer, often in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Metabolic Pathways and Visualizations

The metabolism of this compound in rats can be visualized as a series of biochemical transformations. The primary pathways are illustrated in the diagrams below.

Caption: Metabolic pathway of anileridine in rats.

Caption: Generalized experimental workflow for studying anileridine metabolism.

Conclusion

The metabolism of this compound in rats primarily proceeds through N-dealkylation and ester hydrolysis to yield normeperidine and p-aminophenylacetic acid. While the qualitative metabolic pathways are established, there is a notable absence of publicly available, detailed quantitative data from rat studies. The experimental protocols and data presentation templates provided in this guide are intended to facilitate future research in this area. A more complete understanding of the pharmacokinetics of anileridine and its metabolites in rats will be invaluable for preclinical drug development and toxicological assessments.

References

Anileridine Hydrochloride: A Comprehensive Physicochemical and Mechanistic Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the core physicochemical characteristics of anileridine hydrochloride, a potent synthetic opioid analgesic. The information presented herein is intended to support research, drug development, and quality control activities by offering a consolidated resource of its chemical and physical properties, analytical methodologies, and mechanism of action.

Physicochemical Characteristics

This compound is the dihydrochloride (B599025) salt of anileridine.[1][2] It presents as a white to yellowish-white crystalline powder that is odorless or practically odorless and has a slightly bitter taste.[3] The compound is stable in air.[3]

Chemical Structure and Properties

Anileridine is a phenylpiperidine derivative, structurally related to meperidine.[4] The key structural features and physicochemical properties of anileridine and its dihydrochloride salt are summarized in the tables below.

| Identifier | Anileridine | Anileridine Dihydrochloride |

| IUPAC Name | ethyl 1-[2-(4-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate | ethyl 1-[2-(4-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate;dihydrochloride[1] |

| CAS Number | 144-14-9[3] | 126-12-5[5] |

| Molecular Formula | C₂₂H₂₈N₂O₂[3] | C₂₂H₂₈N₂O₂·2HCl[6] |

| Molecular Weight | 352.47 g/mol [3] | 425.39 g/mol [6] |

Physical Properties

The physical properties of this compound are critical for its formulation and delivery.

| Property | Value | Reference |

| Melting Point | 280-287 °C (with decomposition) | [2] |

| Solubility | Freely soluble in water and methanol. Soluble in alcohol. Practically insoluble in ether and chloroform. | [3] |

| pH (1 in 20 solution) | 2.5 - 3.0 | [3] |

| Partition Coefficient (Log P) | 3.7 | [3] |

Experimental Protocols

The following sections detail the methodologies for the determination of key physicochemical and identification parameters for this compound, based on established pharmacopeial and analytical chemistry principles.

Melting Point Determination

Objective: To determine the melting range of this compound.

Methodology:

-

A small, finely powdered sample of this compound is placed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a slow, controlled rate.

-

The temperatures at which the substance begins to melt and when it becomes completely liquid are recorded as the melting range.

Solubility Determination

Objective: To qualitatively and quantitatively assess the solubility of this compound in various solvents.

Methodology:

-

Qualitative Assessment: A small amount of this compound is added to a test tube containing the solvent of interest (e.g., water, ethanol, ether, chloroform). The mixture is agitated, and the dissolution is observed.

-

Quantitative Assessment (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent in a flask.

-

The flask is sealed and agitated at a constant temperature until equilibrium is reached.

-

The solution is filtered to remove undissolved solid.

-

The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry.

-

Identification by UV-Vis Spectrophotometry

Objective: To identify this compound by its characteristic ultraviolet absorption spectrum.

Methodology (based on USP monograph for Anileridine Injection): [7][8]

-

Preparation of Stock Solution: Dissolve 50 mg of this compound in water in a 100-mL volumetric flask, dilute with water to volume, and mix.[7]

-

Preparation of Solution A: Transfer 4.0 mL of the Stock Solution to a 100-mL volumetric flask. Add 25 mL of a pH 7.0 buffer solution (prepared by dissolving 22.73 g of anhydrous dibasic sodium phosphate (B84403) and 14.52 g of monobasic potassium phosphate in water to make 1000.0 mL, and then diluting 25 mL of this buffer with water to 100 mL). Dilute with water to volume and mix.[9]

-

Preparation of Solution B: Transfer 20.0 mL of the Stock Solution to a 100-mL volumetric flask, add 25 mL of the pH 7.0 Buffer solution, dilute with water to volume, and mix.[9]

-